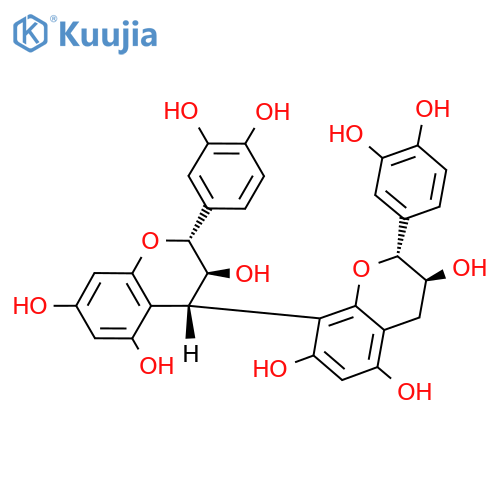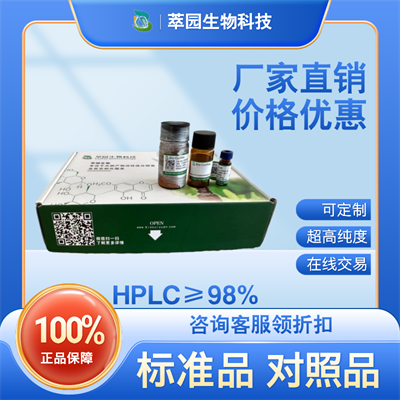Cas no 23567-23-9 (Procyanidin B3)

Procyanidin B3 化学的及び物理的性質
名前と識別子
-
- (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
- Proanthocyanidin B3
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahy...
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol,2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
- PROCYANIDIN
- Procyanidin B3
- (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
- 2,3-trans-proanthocyanidin
- Procyanidin B-3
- Procyanidol B3
- [4,8''-Biflavan]-3,3',3'',3''',4',4''',5,5'',7,7''-decol stereoisomer
- (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-[4,8'-bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol
- Procyanidin D
- Procyanidol D
- NSC143099
- Procyanidin B
- ent-Epicatechin(4alpha->8)catechin
- Procyanidol oligomer
- (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-
- Proanthocyanidin B2
- (2R,2'R,3S,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichroman]-3,3',5,5',7,7'-hexaol
- C30H26O12
- Pyrocyanidin B-3
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-
- 4,8 inverted
- C-(4a,8)-C
- MS-30396
- LMPK12030003
- (2R-(2alpha,3beta,4alpha(2'R*,3'S*)))-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-(4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol
- AKOS016009332
- CS-0021307
- DTXSID60178193
- (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]chromane-3,5,7-triol
- Catechin(4a->8)catechin
- [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
- (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R-(2alpha,3beta,4alpha(2'R*,3'S*)))-
- (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichromane]-3,3',5,5',7,7'-hexaol
- Catechin-(4.alpha.-->8)catechin
- (-)-PROCYANIDIN B3
- 1ST169527
- 2TC1A0KEAQ
- Q7247553
- (2R,2'R,3S,3'S,4S)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-4,8'-bichromene-3,3',5,5',7,7'-hexol
- PROCYANIDINB3
- AC-35059
- BDBM50447858
- UNII-2TC1A0KEAQ
- CHEBI:75630
- HY-N2345
- 23567-23-9
- XFZJEEAOWLFHDH-AVFWISQGSA-N
- SCHEMBL677697
- CHEMBL501490
- catechin-(4alpha->8)-catechin
- PROCYANIDOL B3S
- (4,8'-Bi-2H-1-benzopyran)-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)-
- NS00094744
- DA-66881
- Catechin-(4a?8)-catechin
-
- MDL: MFCD04039989
- インチ: 1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2
- InChIKey: XFZJEEAOWLFHDH-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C([H])(C2=C(C([H])=C(C3C([H])([H])C([H])(C([H])(C4C([H])=C([H])C(=C(C=4[H])O[H])O[H])OC2=3)O[H])O[H])O[H])C([H])(C1([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 578.142426g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 10
- 水素結合受容体数: 12
- 回転可能化学結合数: 3
- どういたいしつりょう: 578.142426g/mol
- 単一同位体質量: 578.142426g/mol
- 水素結合トポロジー分子極性表面積: 221Ų
- 重原子数: 42
- 複雑さ: 925
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 578.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.705
- ゆうかいてん: 218-219 ºC
- ふってん: 955.3 ℃ at 760 mmHg
- フラッシュポイント: 531.6±34.3 °C
- 屈折率: 1.803
- PSA: 220.76000
- LogP: 2.99500
Procyanidin B3 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD223312)
Procyanidin B3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1148-5mg |
Procyanidin B3 |
23567-23-9 | 98% | 5mg |
$130 | 2023-09-19 | |
| TRC | P213540-10mg |
Procyanidin B3 |
23567-23-9 | 10mg |
$1745.00 | 2023-05-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1148-10mg |
Procyanidin B3 |
23567-23-9 | 98% | 10mg |
$220 | 2023-09-19 | |
| Ambeed | A616576-250mg |
(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-[4,8'-bichromane]-3,3',5,5',7,7'-hexaol |
23567-23-9 | 98% | 250mg |
$1947.0 | 2023-06-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84047-5MG |
Procyanidin B3 |
23567-23-9 | 5mg |
¥6325.27 | 2023-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1150-25 mg |
Procyanidin B3 |
23567-23-9 | 99.71% | 25mg |
¥16767.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1239771-10mg |
[4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-, (2R,2'R,3S,3'S,4S)- |
23567-23-9 | 98% | 10mg |
$340 | 2024-06-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58192-1mg |
Procyanidin B3 |
23567-23-9 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P17210-5mg |
Procyanidin B3 |
23567-23-9 | 5mg |
¥1498.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58192-5mg |
Procyanidin B3 |
23567-23-9 | 98% | 5mg |
¥0.00 | 2023-09-07 |
Procyanidin B3 サプライヤー
Procyanidin B3 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
Procyanidin B3に関する追加情報
Introduction to Procyanidin B3 (CAS No: 23567-23-9)
Procyanidin B3, chemically designated as (2R,3R,4S,5R)-2,3,4-trihydroxy-5-(3,4-dihydroxyphenyl)-6-methylbicyclo[3.2.1]octane-2-carboxylic acid, is a prominent flavonoid derivative widely recognized for its significant biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 23567-23-9, belongs to the catechin oligomer family and has garnered substantial attention in the field of pharmaceutical research and nutraceutical applications due to its potent antioxidant, anti-inflammatory, and cytoprotective properties.
The molecular structure of Procyanidin B3 features a highly conjugated system with multiple hydroxyl groups, which contribute to its remarkable reactivity and interaction with biological targets. This structural configuration enables it to exert a wide range of pharmacological effects, making it a subject of intense interest in both academic and industrial research settings. The compound's stability under various physiological conditions further enhances its therapeutic potential.
Recent advancements in molecular biology and pharmacokinetics have elucidated the mechanisms through which Procyanidin B3 exerts its beneficial effects. Studies have demonstrated that this flavonoid can selectively inhibit the activity of several key enzymes involved in inflammation and oxidative stress pathways. For instance, research published in high-impact journals such as *Nature Chemical Biology* has highlighted the ability of Procyanidin B3 to modulate the expression of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammatory responses.
In addition to its anti-inflammatory properties, Procyanidin B3 has been shown to possess significant antioxidant capabilities. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders like Alzheimer's disease and cardiovascular conditions such as atherosclerosis. Preclinical studies have indicated that Procyanidin B3 can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage by upregulating endogenous antioxidant defense systems.
The therapeutic potential of Procyanidin B3 has also been explored in the context of cancer prevention and treatment. Emerging evidence suggests that this compound can induce apoptosis in cancer cells while sparing healthy tissues. Mechanistic studies have revealed that Procyanidin B3 activates stress signaling pathways such as p53-dependent apoptosis and inhibits the survival signals mediated by oncogenic proteins like Akt. These findings have opened new avenues for developing novel chemopreventive strategies against various malignancies.
From a pharmacokinetic perspective, Procyanidin B3 exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or topically. Animal models have demonstrated that this compound can reach target tissues at therapeutic concentrations with minimal systemic toxicity. Furthermore, its bioavailability can be enhanced by co-administration with other bioactive molecules or delivery systems designed to improve solubility and cellular uptake.
The industrial synthesis of Procyanidin B3 has also seen significant advancements in recent years. Natural sources such as grapes, apples, and chocolates are rich in procyanidins, but their extraction yields are often limited due to complex purification processes. To address this challenge, researchers have developed enzymatic biotransformation methods using microbial ferments that selectively catalyze the formation of Procyanidin B3 from precursor molecules like epicatechin. These biotechnological approaches not only improve production efficiency but also ensure higher purity standards suitable for pharmaceutical applications.
The safety profile of Procyanidin B3 has been thoroughly evaluated through extensive preclinical toxicology studies conducted across multiple species. These investigations have consistently shown that even at high doses equivalent to several grams per kilogram of body weight daily for prolonged periods, no significant adverse effects were observed on major organ systems such as the liver or kidneys. This remarkable safety margin underscores the potential for clinical translation without compromising patient well-being.
Regulatory agencies worldwide are increasingly recognizing the therapeutic value of compounds like Procyanidin B3, leading to streamlined approval processes for novel formulations incorporating this active ingredient. Clinical trials are currently underway to evaluate its efficacy in treating conditions ranging from age-related macular degeneration to metabolic syndrome—a convergence of obesity-linked disorders including type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD). Preliminary results from these trials are promising but require further validation before broader medical adoption can be recommended.
The role of nutraceuticals derived from natural products continues to evolve as part of integrative medicine approaches aimed at optimizing healthspan through dietary interventions without excessive reliance on synthetic drugs. Procyanidin B3, with its multifaceted biological activities documented by rigorous scientific investigation across disciplines including chemistry, pharmacology, immunology—and now even genetics via epigenetic modulation studies—represents an exemplary case where nature provides solutions aligned with modern therapeutic needs while minimizing side effects associated with conventional treatments.











